5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

Descripción

Overview of 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

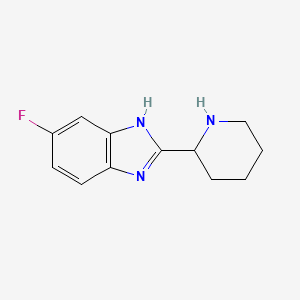

This compound represents a specialized heterocyclic compound characterized by its distinctive structural features and emerging importance in pharmaceutical research. This compound belongs to the benzimidazole class of heterocyclic aromatic organic molecules, which consists of a bicyclic structure formed through the fusion of benzene and imidazole rings. The specific compound under examination features a fluorine atom positioned at the 5th carbon of the benzimidazole core and a piperidinyl group attached at the 2nd position, creating a unique molecular architecture that influences its biological and chemical properties.

The molecular formula of this compound is C₁₂H₁₄FN₃, with a molecular weight of 219.26 grams per mole. The presence of the fluorine substituent at the 5-position significantly enhances the compound's binding affinity to biological targets through the formation of strong hydrogen bonds and van der Waals interactions. The piperidinyl group contributes substantially to the overall stability and solubility characteristics of the molecule, facilitating cellular uptake and distribution processes. The compound exists in various salt forms, with the dihydrochloride variant being particularly notable for its enhanced water solubility and stability in polar solvents.

Structurally, the benzimidazole core provides an electron-rich heterocyclic system containing two nitrogen atoms with amphoteric characteristics, possessing both acidic and basic properties. These nitrogen atoms can readily accept or donate protons, and the compound exists in two equivalent tautomeric forms where the hydrogen atom can be located on either nitrogen atom. This tautomeric behavior significantly influences the compound's reactivity patterns and biological interactions. The incorporation of the piperidine moiety introduces additional conformational flexibility and enhances the three-dimensional structure's ability to interact with various biological targets.

The compound demonstrates considerable synthetic versatility, serving as both a target molecule and an intermediate in the preparation of more complex pharmaceutical compounds. Its structural features make it particularly suitable for further chemical modifications, including oxidation reactions at the piperidinyl group, reduction reactions at the benzimidazole ring, and nucleophilic substitution reactions involving the fluorine atom. These reaction capabilities position the compound as a valuable building block in drug discovery and development programs.

Historical Context and Discovery

The historical development of this compound is intimately connected with the broader evolution of benzimidazole chemistry, which traces its origins to fundamental discoveries in the late 19th century. Benzimidazole itself was first synthesized in 1872 by Hoebrecker, who reported the successful preparation of 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This pioneering work established the foundational synthetic approaches that would later enable the development of more sophisticated benzimidazole derivatives.

The significance of benzimidazole derivatives became particularly evident in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as an integral component of vitamin B₁₂ structure. This discovery revolutionized understanding of the biological importance of benzimidazole-containing compounds and sparked intensive research into their potential therapeutic applications. The recognition that benzimidazole derivatives could serve as stable platforms for drug development led to systematic investigations of various substitution patterns and their effects on biological activity.

The introduction of fluorine substitution into benzimidazole derivatives represents a more recent development in medicinal chemistry, driven by the recognition that fluorine atoms can significantly enhance pharmacological properties. Fluorine substitution became increasingly important in drug design due to its ability to improve metabolic stability, enhance binding affinity, and modify pharmacokinetic properties without dramatically altering molecular size. The specific development of 5-fluoro-substituted benzimidazoles emerged from systematic structure-activity relationship studies aimed at optimizing biological activities while maintaining favorable drug-like properties.

Piperidine-containing benzimidazole derivatives gained prominence through extensive research into heterocyclic combinations that could provide enhanced biological activities. The piperidine moiety has long been recognized as a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs across various therapeutic areas. The combination of piperidine functionality with fluorinated benzimidazole cores represents a strategic approach to drug design that leverages the beneficial properties of both structural elements.

Recent synthetic methodologies have enabled more efficient preparation of this compound through advanced techniques including microwave-assisted synthesis and improved condensation reactions. These technological advances have made the compound more accessible for research purposes and have facilitated systematic studies of its properties and potential applications.

Significance in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research due to its demonstrated biological activities and potential therapeutic applications. Current research investigations have revealed that this compound exhibits notable anticancer properties, with studies indicating its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The compound's mechanism of action appears to involve modulation of microtubule dynamics, affecting cell cycle progression and inducing apoptosis in cancer cells through multiple pathways.

The anticancer research surrounding this compound has demonstrated promising results across multiple cell line studies. Benzimidazole derivatives, including fluorinated variants like this compound, have shown effectiveness against various cancer types through different mechanisms of action. These mechanisms include deoxyribonucleic acid intercalation and alkylation, poly(adenosine diphosphate-ribose) polymerase inhibition, kinase inhibition, and epigenetic modulation. The compound's ability to target multiple cellular pathways simultaneously makes it particularly attractive for cancer research applications.

Antimicrobial research has also revealed significant potential for this compound and related derivatives. Studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing broad-spectrum antimicrobial properties. The fluorine substitution appears to enhance antimicrobial activity by improving cell wall penetration and target binding affinity. Additionally, antifungal properties have been observed, suggesting potential applications in treating various infectious diseases.

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of more complex therapeutic agents. Its structural features make it suitable for further chemical modifications that can optimize biological activity while maintaining favorable pharmacological properties. Patent literature indicates active development of benzimidazole derivatives for various therapeutic applications, including treatments for neurological disorders, cardiovascular diseases, and metabolic conditions.

Research into the compound's physicochemical properties has revealed characteristics that make it particularly suitable for drug development. The presence of both fluorine and piperidine functionalities provides an optimal balance of lipophilicity and hydrophilicity, facilitating appropriate pharmacokinetic properties. The compound demonstrates good stability under physiological conditions while maintaining sufficient reactivity for metabolic processes.

Contemporary synthetic chemistry research has focused on developing more efficient and environmentally friendly methods for preparing this compound. These efforts include investigations of catalytic processes, microwave-assisted synthesis, and one-pot reaction sequences that can reduce waste and improve overall synthetic efficiency. Such methodological advances are crucial for enabling larger-scale production and reducing the environmental impact of pharmaceutical manufacturing.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough analysis of this compound from multiple scientific perspectives, encompassing its chemical properties, biological activities, and research applications. The primary objective is to synthesize current knowledge regarding this compound and identify key areas where further research may yield significant advances in understanding and application. The review seeks to establish a comprehensive foundation for researchers working with this compound and related benzimidazole derivatives.

The scope of this review encompasses detailed examination of the compound's structural characteristics, including its conformational behavior, electronic properties, and intermolecular interactions. Particular attention will be devoted to understanding how the specific substitution pattern affects the compound's overall properties compared to other benzimidazole derivatives. The analysis will include consideration of tautomeric behavior, hydrogen bonding patterns, and three-dimensional structural features that influence biological activity.

Synthetic methodologies for preparing this compound will be critically evaluated, with emphasis on reaction efficiency, yield optimization, and scalability considerations. The review will examine various synthetic routes, including traditional condensation reactions, modern catalytic processes, and innovative one-pot procedures. Special attention will be given to methods that enable selective introduction of the fluorine substituent and efficient coupling of the piperidine moiety.

Chemical reactivity patterns will be comprehensively analyzed, including oxidation and reduction reactions, substitution processes, and potential degradation pathways. Understanding these reactivity patterns is crucial for predicting the compound's behavior under various conditions and for designing appropriate storage and handling protocols. The review will also consider how chemical modifications can be used to tune the compound's properties for specific applications.

Biological activity profiles will be systematically examined, with particular focus on anticancer and antimicrobial properties that have emerged from recent research. The review will analyze structure-activity relationships to identify key structural features responsible for biological activity and provide insights for future compound optimization efforts. Mechanistic studies will be evaluated to understand how the compound interacts with various biological targets and produces its observed effects.

Propiedades

IUPAC Name |

6-fluoro-2-piperidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCKKIVCAMLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660439 | |

| Record name | 6-Fluoro-2-(piperidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-05-8 | |

| Record name | 6-Fluoro-2-(2-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(piperidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(2-piperidinyl)-1H-benzimidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Substituted Fluoro Benzimidazoles

General Procedure: A synthesis method involves the alkylation of 6-substituted-2-mercapto-5-fluoro benzimidazoles with 5-[4'-(bromo methyl) biphenyl-2-yl]-1-trityl-1H-tetrazole to produce novel 5-fluoro-2-[(2'-(1-trityl tetrazol-5-yl) biphenyl-4-yl methyl) thio]-6-substituted-1H-benzimidazoles.

multistep process: The process starts with 5-chloro-4-fluoro-2-nitro aniline, which undergoes nucleophilic displacement with phenols or secondary amines, reduction, and cyclocondensation to form the benzimidazole-2-thiol intermediate.

- Alkylation: Alkylation of the mercaptobenzimidazoles with aryl alkyl halides in the presence of potassium carbonate in dry DMF yields the final substituted fluoro benzimidazole.

Preparation of Piperidine Derivatives of Benzimidazole

Reaction: Combining 2-[1-((4-(1,1-dimethylethyl)phenyl)methyl)piperidine-4-yl]-lH-benzimidazole with sodium hydride in dimethylformamide, followed by the addition of 2-chloroethyl-methyl ether, yields the piperidine derivative of benzimidazole.

Alternative Alkylation: Reacting 2-[1-((4-(1,1-dimethylethyl)phenyl)methyl)piperidine-4-yl]-lH-benzimidazole with 2-[1-(methylethoxy)-ethyl]tosylate and sodium hydrogen carbonate in dimethylformamide can also produce piperidine derivatives of benzimidazole.

Sonication-Assisted Synthesis

- Method: Using ammonium nickel sulfate as a catalyst, 2-aryl benzimidazoles can be synthesized in aqueous media under sonication irradiation. This eco-friendly method involves mixing o-phenylene diamine, aromatic aldehyde, and the catalyst in water, followed by sonication.

General Synthesis of Benzimidazoles

- Condensation: Benzimidazoles can be synthesized through the condensation of o-phenylenediamine with aldehydes.

- Catalysis: Ammonium Nickel Sulfate can effectively catalyze the synthesis of benzimidazoles in aqueous media under sonication.

- Solvent: Water is highlighted as an environmentally friendly solvent for these reactions.

Given the information, a plausible approach to synthesize 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole would involve:

- Synthesizing a 5-fluoro-1H-benzo[d]imidazole-2-thiol derivative.

- Attaching a piperidine group at the 2-position.

- Optimizing reaction conditions using methods like sonication to improve yields and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the piperidine ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom or the piperidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer. Its structure allows for enhanced drug efficacy and specificity, making it a valuable component in drug formulation .

Mechanism of Action

The compound interacts with specific molecular targets, including enzymes and receptors, which modulates various biological pathways. Its fluorine atom enhances binding affinity, while the piperidine ring increases lipophilicity, facilitating cellular penetration .

Anticancer Research

Novel Anticancer Agents

Research indicates that this compound has potential as a novel anticancer agent. It has been shown to target specific cancer cell pathways, providing a promising avenue for developing treatments that could improve patient outcomes .

Case Studies

Several studies have demonstrated its efficacy against various cancer cell lines. For instance, compounds structurally similar to this compound have exhibited significant activity against tumors, suggesting that this compound may also possess similar properties .

Biochemical Studies

Enzyme Interactions

The compound is extensively used in biochemical assays to study enzyme interactions and receptor binding. This research is crucial for understanding complex biological processes and developing targeted therapies .

Material Science

Advanced Materials Development

this compound's unique chemical properties allow for applications in material science, particularly in the development of polymers and coatings that require specific stability and performance characteristics .

Diagnostic Tools

Imaging Techniques

This compound is being explored for use in diagnostic applications, especially in imaging techniques that necessitate specific binding to biological targets. This could significantly enhance the accuracy of medical diagnostics .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 6-Fluoro-1H-benzimidazole | Lacks piperidine; studied for antifungal properties | Antifungal drug development |

| 4-Piperidinyl benzimidazole | Focused on CNS activity | Neurological disorder treatments |

| 5-Chloro-2-piperidinyl-benzimidazole | Chlorine substitution instead of fluorine | Different receptor interactions |

The presence of both fluorine and the piperidine ring distinguishes this compound from other compounds in its class. The combination potentially leads to unique therapeutic effects not seen in structurally similar compounds .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives

Structural and Pharmacokinetic Differences

Fluorine vs. Chlorine Substitution :

Fluorine (in 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole) provides stronger electronegativity and smaller atomic radius than chlorine, enhancing metabolic stability and reducing off-target interactions . In contrast, chlorine in 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one increases lipophilicity, which may improve membrane permeability but also risks hepatotoxicity .- Piperidine vs.

Positional Isomerism : Compounds with piperidine at C3 (e.g., 5,6-Difluoro-2-(piperidin-3-yl)-1H-1,3-benzodiazole) or C4 (e.g., 5-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole) exhibit distinct spatial orientations, affecting interactions with hydrophobic pockets in enzymes .

Actividad Biológica

Overview of 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

This compound is a synthetic compound that incorporates a benzoimidazole core with a fluorine atom and a piperidine moiety. This structural configuration suggests potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : CHF (indicative of the presence of fluorine and nitrogen)

- Molecular Weight : Approximately 201.24 g/mol

Anticancer Properties

Research has indicated that compounds within the benzoimidazole family exhibit anticancer properties. For instance, studies have shown that modifications to the benzoimidazole structure can enhance cytotoxicity against various cancer cell lines. The introduction of a fluorine atom may improve metabolic stability and bioavailability, making it an attractive candidate for further investigation.

The proposed mechanism of action for benzoimidazoles typically involves:

- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Targeting specific enzymes : Some benzoimidazoles act as inhibitors of kinases or other enzymes crucial for tumor growth.

Case Studies and Findings

-

Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry explored various derivatives of benzoimidazole, noting that modifications significantly influenced their antitumor efficacy. The study highlighted that fluorinated derivatives showed enhanced activity against breast cancer cell lines (MCF-7) compared to non-fluorinated versions.

-

Neuroprotective Effects :

- Another research article in European Journal of Pharmacology reported that certain benzoimidazole derivatives exhibited neuroprotective effects in models of neurodegenerative diseases. The study suggested that this compound could potentially offer similar benefits due to its structural similarities with known neuroprotective agents.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 cell line | Journal of Medicinal Chemistry |

| Neuroprotection | Protective effects in neurodegeneration | European Journal of Pharmacology |

| Enzyme Inhibition | Potential kinase inhibition | Various studies |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted benzimidazole precursors with piperidine derivatives. A key step is the use of fluorinated intermediates to introduce the 5-fluoro substituent. Optimization focuses on solvent selection (e.g., DMSO for solubility ), temperature control (80–120°C), and catalytic systems (e.g., palladium catalysts for coupling reactions). Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid DMSO for long-term storage due to potential decomposition; instead, use anhydrous acetonitrile or dichloromethane . Regularly monitor purity via HPLC (>95%) to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : -NMR and -NMR to verify piperidine and benzimidazole moieties .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Core modifications : Replace the piperidine ring with morpholine or pyrrolidine to assess steric effects .

- Fluorine substitution : Compare 5-fluoro with 5-chloro or 5-methoxy analogs to evaluate electronic impacts on target binding .

- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinase domains .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

Contradictions often arise from assay variability (e.g., DMSO vs. aqueous buffers). Mitigate by:

Q. What methodologies are effective for in vitro evaluation of metabolic stability?

- Microsomal assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4-luciferin) to assess isoform-specific interactions .

- Data interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CL) .

Q. How can researchers resolve discrepancies in cytotoxicity profiles across cell lines?

- Cell line validation : Ensure consistent passage numbers and mycoplasma-free cultures .

- Mechanistic studies : Combine apoptosis assays (Annexin V/PI) with transcriptomics to identify off-target effects .

- Dose-response modeling : Use Hill slopes to differentiate specific vs. nonspecific cytotoxicity .

Methodological Considerations for Data Contradictions

Q. What strategies validate conflicting results in target engagement assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.